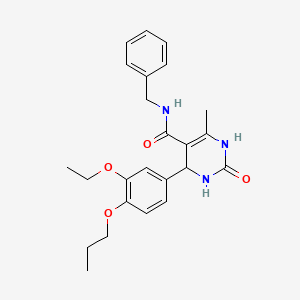![molecular formula C27H28N2O2S2 B4068982 2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B4068982.png)
2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Overview
Description
2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a cyclohexyl group
Preparation Methods
The synthesis of 2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the phenyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carbonitrile groups can form hydrogen bonds with proteins, potentially affecting their function. The phenyl and cyclohexyl groups can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with phenyl and cyclohexyl groups. Compared to these compounds, 2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is unique due to the presence of the hydroxyl and carbonitrile groups, which provide additional sites for chemical reactions and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(1-hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S2/c1-19-11-13-21(14-12-19)24-16-22(20-8-4-3-5-9-20)23(17-28)26(29-24)32-18-27(30)15-7-6-10-25(27)33(2)31/h3-5,8-9,11-14,16,25,30H,6-7,10,15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNLOJHUUABST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4(CCCCC4S(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile](/img/structure/B4068904.png)
![N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4068911.png)
![N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4068913.png)
![N-(5-chloro-2-methoxyphenyl)-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4068920.png)
![1-({[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4068957.png)
![2-amino-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068959.png)
![N-(sec-butyl)-2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068962.png)
![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068968.png)
![N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4068976.png)
![Ethyl 4-[[7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B4068989.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4069004.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B4069016.png)
